2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Description
The compound 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (hereafter referred to as the "target compound") is a pyrazolo-pyrimidinone derivative characterized by:
- A pyrazolo[3,4-d]pyrimidinone core, a bicyclic scaffold known for its role in kinase inhibition and enzyme targeting .
- A 4-fluorophenyl group at position 1, which enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius.
- An N-(2-methoxyphenyl)acetamide substituent at position 5, where the methoxy group improves solubility and may facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-29-17-5-3-2-4-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLGJAXILFBGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Introduction of Methoxyphenyl Group: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with a methoxy-substituted aromatic compound, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[3,4-d]pyrimidine core, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted derivatives (from substitution).
Scientific Research Applications
Medicine: The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Positional Isomer: 3-Methoxyphenyl Analog
Key Compound : 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide .
Structural Differences :
- The methoxy group is located at the meta position (3-methoxyphenyl) instead of the ortho position (2-methoxyphenyl).
Implications : - Hydrogen Bonding : The ortho-methoxy group in the target compound could engage in intramolecular hydrogen bonding, altering conformational stability compared to the meta isomer.
Applications : Both isomers likely target similar enzymes, but differences in potency or selectivity are plausible.
Pyrazole-Based Chloroacetamide Derivative
Key Compound: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide . Structural Differences:
- Replaces the pyrazolo-pyrimidinone core with a monocyclic pyrazole.
- Substitutes methoxy with chloro and cyano groups. Implications:
Chromenone-Pyrazolo-Pyrimidinone Hybrid
Key Compound: Example 83 from (complex chromenone derivative) . Structural Differences:
- Integrates a chromen-4-one moiety with the pyrazolo-pyrimidinone core.
- Features isopropoxy and dimethylamino substituents. Implications:
- Melting Point : The hybrid exhibits a high melting point (302–304°C), suggesting strong crystalline packing forces, which could influence formulation stability.
- Bioactivity: The additional chromenone unit may broaden target specificity, such as dual kinase and protease inhibition.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position Matters : The ortho vs. meta methoxy placement (target vs. ) highlights the role of substituent orientation in molecular interactions.
- Core Modifications: Replacing the pyrazolo-pyrimidinone with a pyrazole () shifts applications from pharmaceuticals to agrochemicals due to altered reactivity.
- Fluorine’s Role : The 4-fluorophenyl group in the target compound and derivatives underscores fluorine’s importance in enhancing metabolic stability and binding affinity.
Biological Activity
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The presence of a fluorophenyl group and a methoxyphenyl acetamide moiety enhances its chemical reactivity and biological profile.
Structural Formula
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory properties. The compound has been reported to inhibit the production of pro-inflammatory mediators in various cell lines.
Case Study: RAW264.7 Macrophages
In a study involving RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), the compound demonstrated a dose-dependent reduction in nitric oxide (NO) production, which is a marker of inflammation. This was assessed using the Griess method, revealing that at concentrations of 10 µg/mL and above, NO levels significantly decreased compared to untreated controls (Table 1).
| Concentration (µg/mL) | NO Production (µM) |
|---|---|
| 0 | 20.5 |
| 1 | 18.3 |
| 5 | 15.0 |
| 10 | 10.2 |
| 20 | 6.7 |
2. Cytotoxicity
The cytotoxic effects of the compound have also been evaluated against various cancer cell lines. In vitro assays showed that the compound exhibited selective cytotoxicity towards certain cancer cell types while sparing normal cells.
Cell Viability Assay
Using the MTT assay on different cancer cell lines (e.g., HeLa and A549), IC50 values were determined:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.6 |
| A549 | 22.3 |
| MCF-7 | >50 |
These results suggest that the compound may be particularly effective against cervical and lung cancer cells.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
COX Inhibition Studies
Preliminary studies indicate that the compound inhibits COX-1 and COX-2 with varying potency:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Test Compound | 25.0 | 30.5 |
This suggests potential applications in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at specific positions on the pyrazolo ring or substituents on the phenyl groups can significantly influence activity.
Key Findings
- Fluorination at the para position enhances anti-inflammatory activity.
- Methoxy substitution increases solubility and bioavailability.
- The presence of an acetamide group is crucial for maintaining cytotoxic properties.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis typically involves a multi-step route starting with the preparation of a pyrazolo[3,4-d]pyrimidine core. Critical steps include cyclization of precursors (e.g., pyrazole derivatives with fluorophenyl groups) and subsequent functionalization via nucleophilic substitution or coupling reactions.
- Methodology : Use catalysts like palladium or copper for coupling reactions, and optimize solvent systems (e.g., ethanol or DCM) with controlled temperatures (60–80°C). Monitor intermediates via TLC/HPLC. Purify via column chromatography or recrystallization .
- Challenges : Avoid decomposition of the labile 4-oxo group; use inert atmospheres (N₂/Ar) during sensitive steps.
Q. How can structural characterization be reliably performed for this compound?
Employ a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the fluorophenyl (¹⁹F NMR), methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), and pyrazolo-pyrimidine protons (δ 7.5–8.5 ppm for aromatic H) .
- X-ray crystallography : Resolve the fused pyrazolo-pyrimidine core and confirm substituent orientations .
- HRMS : Validate molecular formula (C₂₁H₁₈F₁N₅O₃) and isotopic patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use ADP-Glo™ assays for kinases (e.g., JAK2, EGFR) due to the pyrazolo-pyrimidine core’s affinity for ATP-binding pockets .
- Anticancer activity : Screen against NCI-60 cell lines; IC₅₀ values <10 µM warrant further study .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Systematically modify substituents and evaluate effects:
- Fluorophenyl group : Replace with chlorophenyl or trifluoromethylphenyl to enhance lipophilicity and target binding .
- Methoxyphenyl acetamide : Test substituent positions (e.g., 3-methoxy vs. 4-methoxy) to improve metabolic stability .
- Pyrazolo-pyrimidine core : Introduce methyl or ethyl groups at the 5-position to reduce off-target effects .
- Validation : Use molecular docking (AutoDock Vina) to correlate SAR with binding energy scores .
Q. How should contradictory data in biological assays be resolved?
Example: Discrepancies in IC₅₀ values across cell lines or enzyme isoforms.
- Troubleshooting steps :
Verify assay conditions (pH, temperature, cofactors) and compound solubility (use DMSO stocks ≤0.1% v/v) .
Replicate experiments with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Analyze metabolite interference via LC-MS to rule out degradation .
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- LogP optimization : Reduce high logP (>4) via introducing polar groups (e.g., hydroxyl or morpholine) on the methoxyphenyl ring .
- Metabolic hotspots : Block CYP3A4-mediated oxidation of the pyrimidine ring by deuterating labile hydrogens .
- Prodrug approaches : Mask the acetamide as an ester to enhance intestinal absorption .
Q. How can computational modeling guide lead optimization?
- Molecular dynamics (MD) simulations : Simulate binding stability in kinase pockets (e.g., >50 ns trajectories to assess hydrogen bonding with hinge regions) .
- ADMET prediction : Use QikProp or SwissADME to forecast BBB penetration, CYP inhibition, and hERG liability .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .
Methodological Notes
- Synthesis : Prioritize microwave-assisted synthesis for cyclization steps to reduce reaction time by 40–60% .
- Analytical QC : Use UPLC-PDA (>95% purity threshold) and elemental analysis (±0.3% theoretical composition) .
- Data reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
